molecular formula C7H6F3N3 B1443201 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile CAS No. 1251923-15-5

2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile

Cat. No. B1443201
CAS RN: 1251923-15-5
M. Wt: 189.14 g/mol
InChI Key: WWHCIFNAXSSZJE-UHFFFAOYSA-N
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Description

2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile is a chemical compound with the molecular formula C7H6F3N3. It has a molecular weight of 189.14 .


Molecular Structure Analysis

The molecular structure of 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile consists of a trifluoroethyl group attached to an imidazole ring, which is further connected to an acetonitrile group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile are not available, studies on related compounds provide some insights. For instance, 2,2,2-Trifluoroethyl-substituted alkynes have been studied for their reactivity in gold-catalyzed hydration reactions .

Scientific Research Applications

Synthesis of Fatty Acid Esters

The compound can be used in the synthesis of complex 2,2,2-trifluoroethyl fatty acid esters. This reaction occurs at room temperature without any other additive, providing the corresponding 2,2,2-trifluoroethyl esters in up to quantitative yield .

Preparation of H-Phosphonates

The compound can be used as a precursor for the synthesis of H-phosphonates. This method enables the synthesis of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates by simple alcoholysis under non-inert and additive-free conditions .

Phase-Transfer Catalyzed Alkylation

The compound can be used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .

High-Pressure Lithium-Ion Battery

The compound can be used in the design of a non-flammable fluorosulfate electrolyte for high-pressure lithium-ion batteries. This electrolyte forms a rich inorganic cathode electrolyte interface (CEI) on the high-voltage cathode and a solid electrolyte interface (SEI) on the graphite anode .

Formation of Unsaturated Enones

The compound can be used in the Horner-Wadsworth-Emmons reactions for the formation of not only E- but Z-unsaturated enones. By this modification, the synthesis of the geometric isomers can be performed by similar reactions .

properties

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)imidazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3/c8-7(9,10)5-13-4-3-12-6(13)1-2-11/h3-4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHCIFNAXSSZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CC#N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220554
Record name 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile

CAS RN

1251923-15-5
Record name 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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